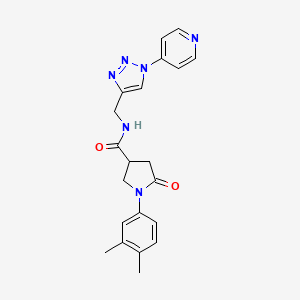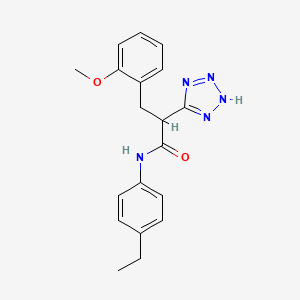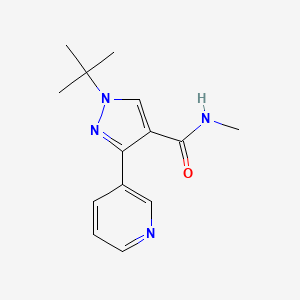![molecular formula C13H13N3OS2 B2851800 3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1351398-94-1](/img/structure/B2851800.png)
3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . This process is efficient and can be performed in water, making it a green and clean protocol .科学的研究の応用
Dihydropyrimidine Dehydrogenase (DPD) Deficiency and Pyrimidine Metabolism
DPD in Pyrimidine Degradation : DPD plays a crucial role in the first step of the pyrimidine degradation pathway, where it catalyzes the catabolism of uracil and thymine into beta-alanine and beta-aminoisobutyric acid, respectively. Alterations in this pathway can lead to DPD deficiency, presenting clinical abnormalities that could potentially relate to compounds targeting similar pathways (van Kuilenburg et al., 2004).
Genetic Variability in DPD : Research shows considerable genetic variability in DPD among different ethnic groups, which can influence drug metabolism and toxicity. This suggests that genetic screening might be necessary for personalized medicine applications, potentially relevant when considering the metabolism of complex compounds (Shin et al., 2013).
Biochemical and Genetic Findings : Studies have detailed the biochemical and genetic findings in individuals with DPD and dihydropyrimidinase deficiencies. These insights contribute to our understanding of the metabolic pathways involved and could be crucial for research on related compounds (van Kuilenburg et al., 2007).
Pharmacogenetics and Toxicity : The study of DPYD gene polymorphisms has shown a strong association with fluoropyrimidine-related toxicity in cancer patients. Understanding these genetic factors is essential for predicting adverse drug reactions and could inform research on similar compounds (Gross et al., 2008).
Antioxidant Enzyme Activity : In neurodegenerative diseases like Alzheimer's, increased levels of thiobarbituric acid-reactive substances (TBARS) and antioxidant enzyme activity have been observed, indicating oxidative stress. This area of research could be relevant when studying the oxidative properties or therapeutic potential of related compounds (Lovell et al., 1995).
特性
IUPAC Name |
5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-7(2)6-16-12(17)10-9(15-13(16)18)8-4-3-5-14-11(8)19-10/h3-5,7H,6H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWOOYBIWPWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one](/img/structure/B2851718.png)


![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)
![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)


![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)



![3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2851737.png)
![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)
